4-Bromo-2-(cyclopentoxy)pyrimidine
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Overview
Description
4-Bromo-2-(cyclopentoxy)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a bromine atom at the 4-position and a cyclopentoxy group at the 2-position. Pyrimidine derivatives are known for their wide range of biological activities and are integral components of many biologically active molecules, including nucleic acids and various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(cyclopentoxy)pyrimidine typically involves the reaction of 2-chloro-5-bromopyrimidine with cyclopentanol in the presence of a base such as cesium carbonate in a solvent mixture of acetonitrile and dimethylformamide. The reaction proceeds through nucleophilic substitution, where the cyclopentoxy group replaces the chlorine atom .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(cyclopentoxy)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like sodium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyrimidines, while substitution reactions can produce a range of derivatives with different functional groups.
Scientific Research Applications
4-Bromo-2-(cyclopentoxy)pyrimidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-2-(cyclopentoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
2-Chloro-5-bromopyrimidine: Similar structure but with a chlorine atom instead of a cyclopentoxy group.
4-Chloro-5-bromo-2-(cyclopentoxy)pyrimidine: Similar structure with an additional chlorine atom.
2,5-Disubstituted Pyrimidines: A broader class of compounds with various substituents at the 2 and 5 positions.
Uniqueness: 4-Bromo-2-(cyclopentoxy)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentoxy group provides steric and electronic effects that influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C9H11BrN2O |
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Molecular Weight |
243.10 g/mol |
IUPAC Name |
4-bromo-2-cyclopentyloxypyrimidine |
InChI |
InChI=1S/C9H11BrN2O/c10-8-5-6-11-9(12-8)13-7-3-1-2-4-7/h5-7H,1-4H2 |
InChI Key |
HFZIVQWYZFUNAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=N2)Br |
Origin of Product |
United States |
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